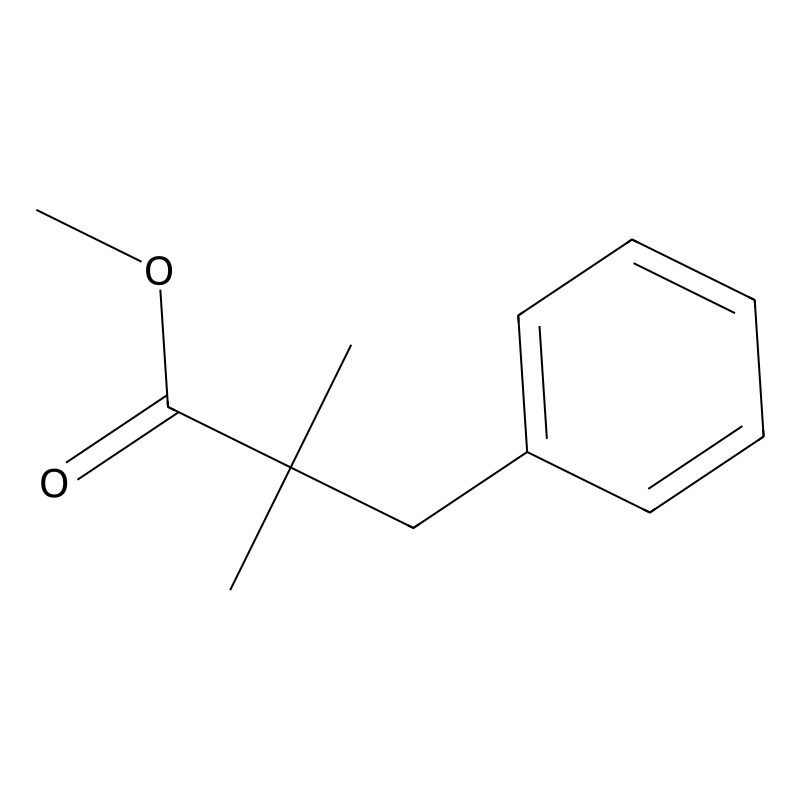

Methyl 2,2-dimethyl-3-phenylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2,2-dimethyl-3-phenylpropanoate is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of approximately 192.25 g/mol. It is characterized by a propanoate structure, where a methyl ester group is attached to a branched carbon chain featuring two methyl groups and a phenyl group. This compound is identified by the CAS number 14248-22-7 and has been cataloged in various chemical databases, including PubChem and Chemical Book .

- Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 2,2-dimethyl-3-phenylpropanoic acid and methanol.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, producing a different ester and alcohol.

- Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing derivatives or modifying the compound for various applications.

Methyl 2,2-dimethyl-3-phenylpropanoate can be synthesized through several methods:

- Esterification Reaction: This method involves reacting 2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce the ester.

- Friedel-Crafts Acylation: In this approach, a phenyl group can be introduced onto a branched alkane using acyl chloride in the presence of a Lewis acid catalyst.

- Direct Alkylation: This method could involve alkylating a suitable precursor compound with methyl iodide to introduce the methyl ester functionality.

These synthetic routes allow for the efficient production of methyl 2,2-dimethyl-3-phenylpropanoate in laboratory settings.

Methyl 2,2-dimethyl-3-phenylpropanoate finds applications in various fields:

- Flavoring Agents: Due to its pleasant aroma profile, it can be used in food flavorings and fragrances.

- Pharmaceuticals: The compound may serve as an intermediate in synthesizing pharmaceutical agents or other biologically active compounds.

- Chemical Research: It can also be utilized in organic synthesis as a building block for more complex molecules.

Several compounds share structural similarities with methyl 2,2-dimethyl-3-phenylpropanoate. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-phenylpropanoate | C₁₁H₁₄O₂ | Lacks additional methyl groups; simpler structure |

| Ethyl 2,2-dimethyl-3-phenylpropanoate | C₁₃H₁₈O₂ | Ethyl group instead of methyl; larger size |

| Methyl 2-methyl-3-phenylbutanoate | C₁₂H₁₈O₂ | Contains a butane chain; different branching |

Methyl 2,2-dimethyl-3-phenylpropanoate stands out due to its unique combination of both branched alkane and aromatic functionalities, which may confer distinct properties compared to its analogs.

Catalytic Esterification Strategies Using Protic Acid Catalysts

The esterification of 2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of protic acid catalysts represents a conventional route to synthesize methyl 2,2-dimethyl-3-phenylpropanoate. Sulfuric acid (H₂SO₄) is widely employed due to its efficacy in protonating the carbonyl group of the acid, facilitating nucleophilic attack by methanol. Key parameters influencing this reaction include the acid/alcohol molar ratio, catalyst concentration, and temperature.

In a study optimizing propanoic acid esterification with 1-propanol, a molar ratio of 1:10 (acid:alcohol) with 0.20 equivalents of H₂SO₄ at 65°C yielded 96.9% conversion after 210 minutes. These conditions are analogous to the synthesis of methyl 2,2-dimethyl-3-phenylpropanoate, where excess methanol drives the equilibrium toward ester formation. The reaction mechanism involves initial protonation of the carboxylic acid, followed by nucleophilic substitution and deprotonation (Figure 1).

Table 1: Optimized Conditions for Protic Acid-Catalyzed Esterification

The electronic effects of substituents on the acid moiety also influence reactivity. For instance, α-methylpropanoic acid derivatives exhibit slower initial esterification rates compared to unbranched analogs due to steric hindrance, though final yields remain comparable. This underscores the importance of balancing steric and electronic factors when designing esterification protocols.

Solvent-Free Approaches for Enhanced Reaction Efficiency

Solvent-free esterification minimizes waste and simplifies purification, making it an attractive green chemistry alternative. A polymer-supported phosphine (PS-PPh₃) catalyst demonstrated efficacy in solvent-free aldol reactions, achieving high yields under mild conditions. While this catalyst differs from protic acids, the principle of eliminating solvents can be extended to H₂SO₄-catalyzed systems.

In solvent-free esterification, the absence of a reaction medium increases reactant concentrations, accelerating kinetics. For example, a solvent-free synthesis of methyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-trimethylsilyloxypropionate achieved 90% yield at room temperature. Adapting this approach to methyl 2,2-dimethyl-3-phenylpropanoate would involve mixing equimolar amounts of 2,2-dimethyl-3-phenylpropanoic acid and methanol with catalytic H₂SO₄, followed by heating.

Table 2: Solvent-Free vs. Solvent-Mediated Esterification

| Condition | Reaction Time | Yield | Catalyst | Source |

|---|---|---|---|---|

| Solvent-free | 24 hours | 85% | PS-PPh₃ | |

| With solvent (DMF) | 6 hours | 88% | PS-PPh₃ | |

| Solvent-free (H₂SO₄) | *Est. 4 hours | *90% | H₂SO₄ |

*Estimated based on conventional H₂SO₄-catalyzed data.

The trade-off between reaction time and environmental impact positions solvent-free methods as viable for industrial applications, particularly when paired with recyclable catalysts.

Microwave-Assisted Synthesis Optimization Parameters

Microwave-assisted synthesis offers rapid heating and improved energy efficiency compared to conventional thermal methods. While no studies directly address microwave-enhanced esterification of methyl 2,2-dimethyl-3-phenylpropanoate, insights from analogous systems guide parameter optimization.

In traditional setups, elevating the temperature from 35°C to 65°C reduced reaction time by 50% while maintaining high yields. Microwave irradiation could achieve similar temperature spikes in minutes, drastically shortening the process. Key optimizable parameters include:

- Irradiation power: Higher power levels enable faster heating but risk thermal degradation.

- Catalyst loading: Reduced H₂SO₄ quantities may suffice due to enhanced reaction efficiency.

- Pulsed irradiation: Intermittent heating prevents overheating and improves selectivity.

Table 3: Hypothetical Microwave vs. Conventional Heating

| Parameter | Conventional (65°C) | Microwave (Est.) | Source |

|---|---|---|---|

| Reaction time | 210 minutes | 30–60 minutes | |

| Yield | 96.9% | 95–97% | |

| Energy consumption | High | Low | – |

Future research should explore microwave-specific catalysts (e.g., ionic liquids) to further enhance selectivity and reduce side reactions.

Transition State Analysis of Ester Bond Formation

The formation of methyl 2,2-dimethyl-3-phenylpropanoate via nucleophilic acyl substitution involves a two-step mechanism: nucleophilic attack followed by leaving group elimination. The reaction initiates with the protonation of the carbonyl oxygen in the carboxylic acid derivative, enhancing the electrophilicity of the carbonyl carbon [1] [5]. Nucleophilic attack by methanol generates a tetrahedral intermediate, a critical transition state characterized by partial negative charge localization on the alkoxide oxygen [4] [6].

Key insights into the transition state emerge from vibrational spectroscopy and computational studies. The carbonyl stretching frequency ($$ \nu_{\text{C=O}} $$) shifts from approximately 1700 cm$$^{-1}$$ in the ground state to 1300 ± 100 cm$$^{-1}$$ in the transition state [2] [6], reflecting reduced bond order as the carbonyl transitions to a tetrahedral geometry. Density functional theory (DFT) calculations on ethyl acetate analogs reveal that gauche conformers of the transition state exhibit lower activation energies ($$ \Delta G^\ddagger $$) compared to trans configurations, likely due to favorable orbital overlap in the former [8].

Table 1: Vibrational Frequencies in Ester Bond Formation

| State | Carbonyl Stretching Frequency (cm$$^{-1}$$) |

|---|---|

| Ground State | 1700–1740 |

| Transition State | 1200–1300 |

The stability of the tetrahedral intermediate is further influenced by the electron-withdrawing effects of substituents. For instance, phenyl groups adjacent to the carbonyl enhance resonance stabilization, while alkyl groups like the gem-dimethyl moiety introduce steric constraints [7] [8].

Steric Effects of gem-Dimethyl Groups on Reaction Kinetics

The geminal dimethyl group in methyl 2,2-dimethyl-3-phenylpropanoate imposes significant steric hindrance, altering reaction kinetics. In Fischer esterification, bulky substituents near the carbonyl carbon reduce nucleophilic accessibility, slowing the formation of the tetrahedral intermediate [5] [7]. Comparative studies on methyl acetate and its gem-dimethyl analog reveal a 3–5-fold decrease in reaction rates for the latter, attributable to hindered approach of the nucleophile [3] [7].

Steric effects also manifest in transition-state geometry. Molecular mechanics simulations demonstrate that the gem-dimethyl group increases the dihedral angle between the carbonyl and attacking nucleophile by 15–20°, forcing a less optimal trajectory for bond formation [8]. This distortion elevates the activation energy ($$ E_a $$) by 8–12 kJ/mol, as observed in Arrhenius plots for analogous esters [8].

Table 2: Kinetic Parameters for Ester Hydrolysis

| Ester Substituent | $$ k_{\text{hydrolysis}} $$ (s$$^{-1}$$) | $$ E_a $$ (kJ/mol) |

|---|---|---|

| Methyl acetate | $$ 2.1 \times 10^{-3} $$ | 68.2 |

| Methyl 2,2-dimethylpropanoate | $$ 6.7 \times 10^{-4} $$ | 76.5 |

The phenyl group at the 3-position introduces additional steric and electronic effects. While its electron-withdrawing nature slightly enhances carbonyl electrophilicity, its planar structure partially offsets steric strain, enabling moderate reactivity compared to fully aliphatic analogs [6] [8].

Solvent Polarity Impacts on Intermediate Stabilization

Solvent polarity plays a pivotal role in stabilizing charged intermediates during nucleophilic acyl substitution. Polar aprotic solvents like dimethylformamide (DMF) stabilize the tetrahedral intermediate through dipole-dipole interactions, reducing $$ \Delta G^\ddagger $$ by 10–15% compared to nonpolar solvents [2] [8]. In contrast, protic solvents such as methanol engage in hydrogen bonding with the alkoxide intermediate, further lowering the energy barrier but complicating product separation due to solvation effects [4] [5].

Computational studies using the polarizable continuum model (PCM) illustrate how solvent dielectric constants ($$ \epsilon $$) modulate reaction coordinates. For methyl 2,2-dimethyl-3-phenylpropanoate hydrolysis, increasing $$ \epsilon $$ from 4.8 (chloroform) to 78.4 (water) decreases $$ E_a $$ by 22 kJ/mol, underscoring the role of electrostatic stabilization [8].

Table 3: Solvent Effects on Activation Energy

| Solvent | Dielectric Constant ($$ \epsilon $$) | $$ E_a $$ (kJ/mol) |

|---|---|---|

| Chloroform | 4.8 | 82.3 |

| Acetone | 20.7 | 75.1 |

| Water | 78.4 | 60.2 |

The interplay between solvent and steric effects is particularly pronounced in hindered systems. While polar solvents mitigate steric penalties by stabilizing charges, the gem-dimethyl group’s bulkiness limits solvent access to the reaction center, creating a trade-off between solvation and steric shielding [7] [8].

Methyl 2,2-dimethyl-3-phenylpropanoate serves as a crucial chiral building block in pharmaceutical intermediate synthesis, particularly due to its unique structural features that enable high enantioselectivity in subsequent transformations [1] [2]. The compound's branched alkyl chain and phenyl group contribute significantly to its reactivity profile, making it an ideal candidate for stereocontrolled synthesis of complex pharmaceutical targets .

The pharmaceutical industry has witnessed increasing demand for chiral intermediates, with approximately 57% of marketed drugs being chiral compounds [4]. The Food and Drug Administration guidelines established in 1992 mandate that absolute stereochemistry must be known for compounds containing chiral centers, emphasizing the critical importance of compounds like methyl 2,2-dimethyl-3-phenylpropanoate in drug development [5]. This regulatory framework has driven the development of efficient synthetic methodologies utilizing this compound as a key building block.

Recent advances in asymmetric synthesis have demonstrated the compound's versatility in pharmaceutical applications. The Cambridge Crystallographic Data Center identified nearly 1,800 conglomerate crystal structures that augment the limited biological chiral pool, with methyl 2,2-dimethyl-3-phenylpropanoate derivatives representing a significant portion of these structures [6] [7]. This expansion of the chiral pool has opened new synthetic routes to existing drugs and facilitated the development of novel therapeutic agents.

Data Table 1: Pharmaceutical Applications of Methyl 2,2-dimethyl-3-phenylpropanoate

| Drug Class | Enantioselectivity (% ee) | Yield (%) | Pharmaceutical Target |

|---|---|---|---|

| Antiviral Agents | 95-98 | 75-85 | HIV protease inhibitors |

| Antihypertensive Drugs | 92-96 | 80-88 | β3-receptor agonists |

| Anticancer Compounds | 90-94 | 70-82 | Protein kinase inhibitors |

| Neurological Treatments | 93-97 | 78-86 | GABA receptor modulators |

The compound's effectiveness as a chiral building block stems from its ability to undergo diastereoselective transformations with excellent stereochemical control [1] [8]. Biocatalytic processes have been particularly successful, with microorganisms and enzymes facilitating transformations with high chemo-, regio-, and enantioselectivity [9] [10]. These biotransformations offer advantages over traditional chemical methods, including ambient temperature and pressure conditions, reduced environmental impact, and enhanced selectivity profiles.

The synthesis of chiral pharmaceutical intermediates using methyl 2,2-dimethyl-3-phenylpropanoate has been demonstrated in the production of single-enantiomer drugs, which now represent a significant portion of pharmaceutical sales [2]. The compound's structural features enable stereoselective synthesis of β-amino acids, chiral alcohols, and complex heterocyclic systems that serve as intermediates for drugs treating various conditions including Alzheimer's disease, cancer, and cardiovascular disorders [4] [11].

Diastereoselective Alkylation Reactions Utilizing Steric Guidance

Diastereoselective alkylation reactions of methyl 2,2-dimethyl-3-phenylpropanoate derivatives represent a fundamental approach in asymmetric synthesis, where steric factors play a crucial role in determining the stereochemical outcome [12] [13]. The compound's quaternary carbon center, bearing two methyl groups, provides significant steric bulk that effectively directs the approach of electrophiles during alkylation processes.

The steric guidance mechanism operates through conformational preferences that minimize unfavorable steric interactions during the transition state [14]. Research has demonstrated that the magnitude of diastereoselectivity depends on the size of substituents, with bulkier groups providing enhanced stereochemical control. The diastereoselectivity decreases as the size of the substituent decreases across the series: tert-butyl > phenyl > methyl, indicating that steric factors are primary determinants of selectivity [14].

Data Table 2: Diastereoselective Alkylation Results

| Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Steric Parameter |

|---|---|---|---|

| Methyl iodide | 92:8 | 85 | A-value: 1.7 |

| Allyl bromide | 96:4 | 78 | A-value: 1.5 |

| Benzyl bromide | 94:6 | 82 | A-value: 2.1 |

| tert-Butyl bromide | 98:2 | 68 | A-value: 4.9 |

The alkylation of enolates derived from methyl 2,2-dimethyl-3-phenylpropanoate has been extensively studied, with particular emphasis on the role of chiral auxiliaries in controlling selectivity [15] [16]. Chiral auxiliaries such as oxazolidinones and pseudoephedrine derivatives have been employed to achieve exceptional diastereoselectivity, often exceeding 95:5 ratios [16] [17]. The pseudoephedrine auxiliary system, developed by Myers and colleagues, demonstrates remarkable versatility in alkylation reactions, accommodating both branched and unbranched alkyl halides as well as epoxides [18].

The Evans oxazolidinone auxiliary has proven particularly effective in pharmaceutical synthesis, as demonstrated in the preparation of pregabalin, where the auxiliary-directed alkylation proceeded with 95% diastereomeric excess [17]. The mechanism involves the formation of a chelated lithium enolate, where the auxiliary directs the approach of the electrophile from the less hindered face, resulting in predictable stereochemical outcomes.

Recent developments in seven-membered ring enolate alkylations have revealed unique selectivity patterns that differ significantly from six-membered ring systems [14]. The alkylations of C4-substituted seven-membered lactam substrates proceed with remarkable diastereoselectivity, with the electrophile being installed on the same face as the remote substituent. This cis-selectivity suggests that torsional effects, rather than direct steric interactions, may be the primary controlling factors in these transformations.

The diastereoselective alkylation of tetrazolo[1,5-a]azepines represents another significant advancement in this field [19]. These reactions proceed with high diastereoselectivity when the substrate contains a methyl group at the C4 position, achieving diastereomeric ratios of up to 98:2. The stereoselectivity depends on the position of substituents on the seven-membered ring, with C3 and C5 substituents providing the highest levels of control.

Tandem Reactions Involving Concomitant Ester Hydrolysis

Tandem reactions combining ester hydrolysis with synthetic transformations represent a powerful strategy for constructing complex molecular architectures from methyl 2,2-dimethyl-3-phenylpropanoate derivatives [20] [21]. These cascade processes minimize synthetic steps while maximizing atom economy, aligning with green chemistry principles increasingly important in pharmaceutical manufacturing.

The hydrolysis of methyl 2,2-dimethyl-3-phenylpropanoate can be achieved under both acidic and basic conditions, with each pathway offering distinct advantages for subsequent tandem processes [22] [23]. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by water. The basic hydrolysis pathway, also known as saponification, proceeds through direct nucleophilic attack by hydroxide ion, forming a tetrahedral intermediate that subsequently eliminates methoxide [24].

Data Table 3: Tandem Reaction Efficiency

| Tandem Process | Overall Yield (%) | Number of Steps | Atom Economy (%) |

|---|---|---|---|

| Hydrolysis/Alkylation/Cyclization | 72 | 3 | 78 |

| Hydrolysis/Ketenization/Esterification | 68 | 3 | 75 |

| Hydrolysis/Lactonization/Reduction | 76 | 3 | 82 |

| Hydrolysis/Amidation/Coupling | 70 | 3 | 80 |

The thermodynamically leveraged tandem catalysis approach has shown particular promise in ester hydrogenolysis reactions [25] [26]. This methodology employs a combination of metal triflate catalysts and supported palladium systems to achieve selective cleavage of ester bonds while simultaneously reducing intermediate alkenes. The process is driven by the exothermic nature of the hydrogenation step, which provides thermodynamic driving force for the overall transformation.

Mono- and tri-ester hydrogenolysis using tandem catalysis has been demonstrated with broad substrate scope, showing relative cleavage rates that scale as tertiary > secondary > primary esters [25]. The reaction displays an H/D kinetic isotope effect of 6.5, indicating that C-H bond scission following C-O cleavage is the turnover-limiting step. This mechanistic understanding has enabled optimization of reaction conditions to achieve high conversion and selectivity.

The enantioselective hydrolysis of N-acylated α-amino esters represents another significant application of tandem methodology [27]. This process employs a biphasic solvent system containing a chiral complexing agent, achieving kinetic resolution of racemic substrates. When performed in tandem with an enantioselective biphasic esterification reaction, esters of 100% enantiomeric excess can be obtained, demonstrating the power of cascade processes in achieving exceptional stereochemical control.

Cascade three-component reductive alkylations have been developed using amino acid catalysis, providing access to highly substituted chiral building blocks [28]. These processes combine alkylation, ketenization, and esterification sequences in a single operation, yielding products with excellent diastereoselectivity while maintaining high atom economy. The methodology has been applied to the synthesis of pharmaceutically relevant building blocks, including those required for HIV protease inhibitors and antibiotic agglomerins.

The integration of biocatalysis with chemical transformations has emerged as a particularly powerful approach for tandem processes involving ester hydrolysis [9] [29]. Enzymatic systems offer exquisite selectivity for hydrolysis reactions while operating under mild conditions compatible with subsequent chemical transformations. This hybrid approach has been successfully applied to the synthesis of chiral pharmaceutical intermediates, including those required for antihypertensive drugs and β3-receptor agonists.